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Compound of Interest

Compound Name: 1-Piperidinebutyronitrile

Cat. No.: B7798199 Get Quote

Introduction
In the landscape of modern drug discovery and development, the piperidine heterocycle stands

as one of the most prolific and versatile scaffolds.[1] Its prevalence in pharmaceuticals, from

blockbuster drugs to novel clinical candidates, underscores the importance of understanding its

derivatives in minute detail.[2] This guide provides a comprehensive technical overview of 1-
Piperidinebutyronitrile (CAS: 4672-18-8), a molecule that combines the structurally significant

piperidine ring with a reactive butyronitrile functional group.

For researchers, scientists, and drug development professionals, a foundational understanding

of a molecule's structure is paramount. It dictates its physicochemical properties, reactivity,

and, ultimately, its pharmacological potential. This document moves beyond a simple recitation

of facts to provide a deeper, field-proven insight into the molecular architecture of 1-
Piperidinebutyronitrile, the experimental logic used to elucidate it, and its relevance in the

synthesis of complex chemical entities.

Section 1: Chemical Identity and Physicochemical
Properties
1-Piperidinebutyronitrile is a bifunctional organic compound. The tertiary amine of the

piperidine ring imparts basicity and a key hydrogen bond acceptor site, while the nitrile group

offers a versatile chemical handle for further synthetic transformations.[3] Its core properties

are summarized below.
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Property Value Source(s)

IUPAC Name 4-(Piperidin-1-yl)butanenitrile [3]

Synonyms
1-Piperidinebutyronitrile, 4-

Piperidinobutyronitrile
[3]

CAS Number 4672-18-8 [3]

Molecular Formula C₉H₁₆N₂ [4]

Molecular Weight 152.24 g/mol [4]

Appearance
Colorless to pale yellow liquid

or solid
[3]

SMILES C(CCC#N)N1CCCCC1 [3]

Section 2: Molecular Architecture
2D Structure and Functional Groups
The structure of 1-Piperidinebutyronitrile is composed of a saturated six-membered

heterocycle, piperidine, linked via its nitrogen atom to a four-carbon nitrile chain. This N-

alkylation results in a tertiary amine. The key functional groups are the tertiary amine within the

piperidine ring and the terminal nitrile group (-C≡N) of the side chain.

Figure 1: 2D structure of 1-Piperidinebutyronitrile with atom numbering.

3D Conformation and Stereochemistry
In its ground state, the piperidine ring predominantly adopts a chair conformation to minimize

steric and torsional strain. This is a dynamic equilibrium, but the chair form is significantly more

stable than boat or twist-boat conformations. The butyronitrile substituent is attached

equatorially to the nitrogen, a position that is generally favored for N-substituents in piperidine

rings. The four-carbon chain is flexible, with free rotation around the C-C single bonds, allowing

it to adopt numerous conformations in solution. This conformational flexibility is a critical

consideration in drug design for optimizing binding to a target protein.[1]

Section 3: Spectroscopic Elucidation
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The unambiguous determination of a molecular structure relies on a suite of spectroscopic

techniques. As a Senior Application Scientist, the choice of experiment is guided by the

information sought. For 1-Piperidinebutyronitrile, NMR provides the carbon-hydrogen

framework, IR confirms the key functional groups, and MS verifies the molecular weight and

provides structural clues through fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns,

one can piece together the entire structure.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum can be predicted

by dissecting the molecule into its constituent spin systems. The symmetry of the piperidine

ring is broken by the N-substitution, but rapid ring inversion at room temperature often

simplifies the spectrum.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 2.50 Triplet 2H H-1'

α to both the

piperidine

nitrogen and the

electron-

withdrawing

nitrile group (via

two bonds),

causing

significant

deshielding.

~ 2.45 Multiplet 4H H-2, H-6

α to the tertiary

amine nitrogen,

leading to a

downfield shift

compared to a

simple alkane.[5]

~ 2.35 Triplet 2H H-3'

α to the electron-

withdrawing

nitrile group,

resulting in a

deshielded

signal.[6]

~ 1.85 Quintet 2H H-2'

Standard alkyl

chain proton,

shifted slightly

downfield by

proximity to the

nitrogen and

nitrile groups.

~ 1.60 Multiplet 4H H-3, H-5 β to the nitrogen,

appearing in the
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typical aliphatic

region.

~ 1.45 Multiplet 2H H-4

γ to the nitrogen,

least affected

proton within the

ring, appearing

furthest upfield.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon spectrum provides information on

the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~ 119.5 C-4' (C≡N)

The nitrile carbon is

characteristically found in this

region.[7]

~ 55.0 C-1' α to the nitrogen atom.

~ 54.5 C-2, C-6
Carbons α to the nitrogen in

the piperidine ring.

~ 26.0 C-3, C-5 Carbons β to the nitrogen.

~ 24.5 C-4 Carbon γ to the nitrogen.

~ 22.0 C-2' Standard alkyl chain carbon.

~ 17.0 C-3' Carbon α to the nitrile group.

Experimental Protocol: NMR Sample Preparation

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated

chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds.

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Piperidinebutyronitrile.
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Dissolution: Dissolve the sample in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial. For quantitative

NMR, an internal standard would be added at this stage.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Analysis: Cap the NMR tube and insert it into the spectrometer's spinner turbine. Acquire the

¹H spectrum, followed by the ¹³C and any desired 2D spectra (e.g., COSY, HSQC) to confirm

assignments.

Infrared (IR) Spectroscopy
The utility of IR spectroscopy lies in its ability to quickly and definitively identify the presence of

specific functional groups, which correspond to characteristic absorption bands.

Expected Characteristic IR Absorptions: The most diagnostic peak in the IR spectrum of 1-
Piperidinebutyronitrile is the nitrile stretch.
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Wavenumber
(cm⁻¹)

Bond
Functional
Group

Intensity/Shap
e

Rationale

2260 - 2240 C≡N Nitrile Strong, Sharp

This peak is

highly

characteristic

and its presence

is strong

evidence for the

nitrile group. Its

intensity stems

from the large

change in dipole

moment during

the stretching

vibration.[8]

3000 - 2850 C-H Alkane Medium-Strong

Corresponds to

the C-H

stretching

vibrations of the

piperidine ring

and the alkyl

chain.[9]

1470 - 1450 C-H Alkane Medium

C-H bending

(scissoring)

vibrations.

1250 - 1020 C-N Aliphatic Amine Medium

C-N stretching

vibration of the

tertiary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the empty crystal.
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Sample Application: Place a single drop of liquid 1-Piperidinebutyronitrile directly onto the

center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and

apply pressure with the anvil to ensure good contact.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum. Clean the crystal

thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural

information based on its fragmentation patterns upon ionization.

Expected Fragmentation Pattern (Electron Ionization - EI): Under high-energy EI conditions,

the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. For N-alkyl piperidines,

the dominant fragmentation pathway is α-cleavage, where the bond adjacent to the nitrogen

atom breaks.[10]

Molecular Ion (M⁺˙): The intact molecule with one electron removed will appear at an m/z

corresponding to its molecular weight, m/z = 152. Due to the presence of two nitrogen

atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even

number of nitrogens).

Base Peak: The most favorable fragmentation is the cleavage of the Cα-Cβ bond of the side

chain (the C1'-C2' bond). This results in the loss of a cyanopropyl radical (•CH₂CH₂CN) and

the formation of a highly stable, resonance-stabilized N-methylenepiperidinium cation. This

fragment is expected to be the base peak (most intense peak) in the spectrum at m/z = 98.

Figure 2: Primary fragmentation pathway of 1-Piperidinebutyronitrile in EI-MS.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of 1-Piperidinebutyronitrile (~100 µg/mL) in

a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Method:

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the column.

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280 °C.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key

fragments.

Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS. The resulting total

ion chromatogram (TIC) will show a peak at a specific retention time for the compound, and

the mass spectrum for that peak can then be analyzed.

Section 4: Synthesis and Mechanistic Insight
Understanding the synthesis of a molecule provides critical context for its properties and

potential impurities. The most direct and industrially scalable route to 1-Piperidinebutyronitrile
is through the nucleophilic substitution of a 4-halobutyronitrile with piperidine.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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